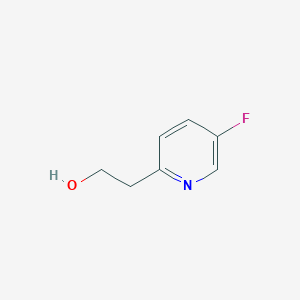

2-(5-Fluoropyridin-2-yl)ethan-1-ol

Description

2-(5-Fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative featuring a hydroxyl-terminated ethyl chain at the 2-position of the pyridine ring and a fluorine atom at the 5-position. Its molecular formula is C₇H₈FNO, with a calculated molecular weight of 153.16 g/mol. The fluorine atom enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQRVQOBZKDTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . Another method involves the reduction of 2-(5-fluoropyridin-2-yl)acetaldehyde using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include 2-(5-fluoropyridin-2-yl)acetaldehyde, 2-(5-fluoropyridin-2-yl)ethanol, and various substituted pyridine derivatives .

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key fluoropyridine derivatives and their distinguishing features:

Functional Group Variations

- Hydroxyl vs. Amine : The hydroxyl group in this compound enables hydrogen bonding, increasing aqueous solubility compared to its amine analog (2-(5-Fluoropyridin-2-yl)ethan-1-amine). The latter may exhibit basicity and salt formation, influencing pharmacokinetics in drug design .

- Propargyl Alcohol: 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol contains a terminal alkyne, enabling participation in click chemistry for bioconjugation or polymer synthesis .

Electronic and Steric Effects

- Fluorine at the 5-position induces electron withdrawal, stabilizing negative charge density on the pyridine ring. This effect is critical in metal chelation, as seen in zinc-binding applications .

- Steric hindrance from the 6-methyl group in 2-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol may reduce reactivity at the pyridine ring but enhance selectivity in binding interactions.

Biological Activity

2-(5-Fluoropyridin-2-yl)ethan-1-ol, a compound featuring a fluorinated pyridine ring, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a hydroxyl group attached to an ethyl chain linked to a 5-fluoropyridine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The fluorinated pyridine ring can enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems involved in neurological disorders.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes relevant to disease pathways, including kynurenine 3-monooxygenase (KMO), which is implicated in neurodegenerative diseases .

Biological Activity and Applications

Research has demonstrated that derivatives of this compound exhibit significant activity against various biological targets, including:

- Anticancer Activity : Compounds containing the 5-fluoropyridine moiety have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects on different cancer cell lines.

- Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective properties.

- Antibacterial Properties : Recent studies indicate that similar compounds may possess antibacterial activity, suggesting a broader therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.